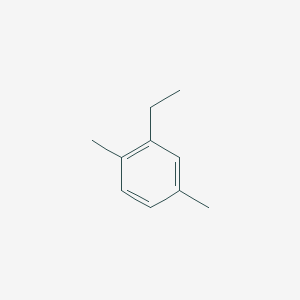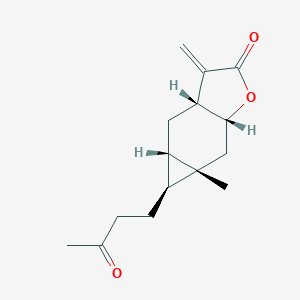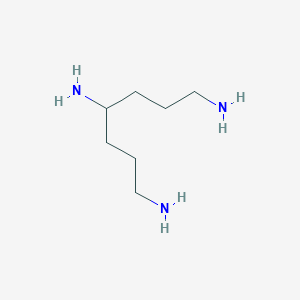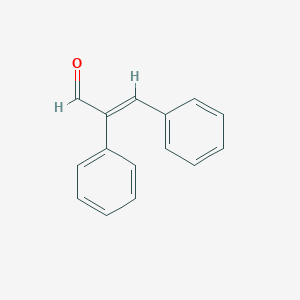
(E)-2,3-diphenylprop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2,3-diphenylprop-2-enal, also known as benzaldehyde chalcone, is a chalcone derivative that has gained significant attention in the field of medicinal chemistry due to its various biological activities such as anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of (E)-2,3-diphenylprop-2-enal involves its ability to regulate various signaling pathways in the body. It inhibits the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. It also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. Additionally, (E)-2,3-diphenylprop-2-enal induces apoptosis in cancer cells by regulating the expression of various genes involved in the apoptotic pathway.
Efectos Bioquímicos Y Fisiológicos
(E)-2,3-diphenylprop-2-enal has various biochemical and physiological effects. It exhibits antioxidant activity by scavenging free radicals and preventing oxidative damage to cells. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, (E)-2,3-diphenylprop-2-enal has been shown to regulate glucose metabolism and improve insulin sensitivity in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (E)-2,3-diphenylprop-2-enal in lab experiments include its easy synthesis, high yield, and various biological activities. However, the limitations of using (E)-2,3-diphenylprop-2-enal in lab experiments include its low solubility in water, which limits its bioavailability, and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research on (E)-2,3-diphenylprop-2-enal. One of the most significant directions is the development of (E)-2,3-diphenylprop-2-enal as a potential anticancer agent. Further studies are required to investigate the mechanism of action of (E)-2,3-diphenylprop-2-enal in cancer cells and its potential as a chemotherapeutic agent. Additionally, the potential of (E)-2,3-diphenylprop-2-enal as an antioxidant and anti-inflammatory agent needs to be further explored. Furthermore, the development of novel formulations and delivery systems for (E)-2,3-diphenylprop-2-enal could improve its bioavailability and therapeutic efficacy.
Métodos De Síntesis
The synthesis of (E)-2,3-diphenylprop-2-enal can be achieved by the Claisen-Schmidt condensation reaction between (E)-2,3-diphenylprop-2-enal and acetophenone in the presence of a base such as potassium hydroxide. The reaction yields (E)-2,3-diphenylprop-2-enal as a yellow crystalline solid with a high yield.
Aplicaciones Científicas De Investigación
(E)-2,3-diphenylprop-2-enal has been extensively studied for its various biological activities. One of the most significant applications of (E)-2,3-diphenylprop-2-enal is its potential as an anticancer agent. Studies have shown that (E)-2,3-diphenylprop-2-enal inhibits the growth of various cancer cell lines such as breast, lung, and prostate cancer cells. It induces cell cycle arrest and apoptosis in cancer cells by regulating various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Propiedades
IUPAC Name |
(E)-2,3-diphenylprop-2-enal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c16-12-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-12H/b15-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVONCAJVKBEGI-PTNGSMBKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C=O)\C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2,3-diphenylprop-2-enal | |
CAS RN |
13702-35-7, 1755-47-1 |
Source


|
| Record name | Benzeneacetaldehyde, alpha-(phenylmethylene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013702357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS003106633 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167102 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

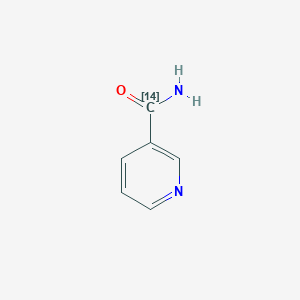
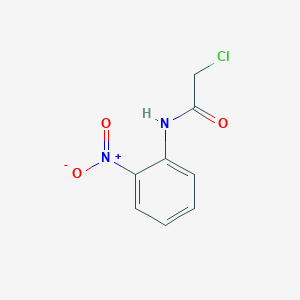
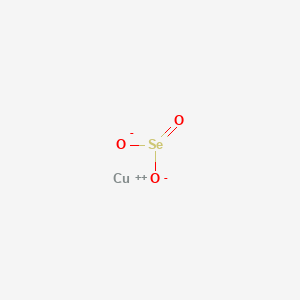
![tert-butyl N-[(1S)-1-cyanoethyl]carbamate](/img/structure/B157532.png)
![Cyclopenta[b]thiopyran-4-ol, octahydro-, 1,1-dioxide, (4-alpha-,4a-ba-,7a-alpha-)-(9CI)](/img/structure/B157533.png)
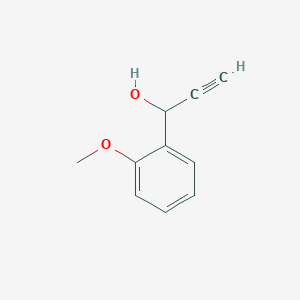
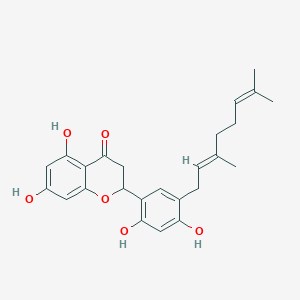
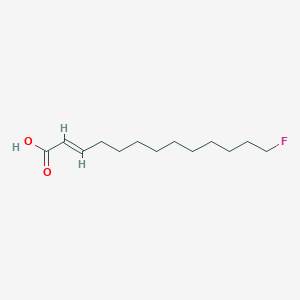
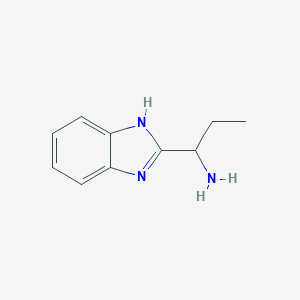
![3-Acetylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B157543.png)
